Emetine Emetine Emetine is a pyridoisoquinoline comprising emetam having methoxy substituents at the 6'-, 7'-, 10- and 11-positions. It is an antiprotozoal agent and emetic. It inhibits SARS-CoV2, Zika and Ebola virus replication and displays antimalarial, antineoplastic and antiamoebic properties. It has a role as an antiprotozoal drug, a plant metabolite, an antiviral agent, an emetic, a protein synthesis inhibitor, an antimalarial, an antineoplastic agent, an autophagy inhibitor, an antiinfective agent, an expectorant, an anticoronaviral agent and an antiamoebic agent. It is a pyridoisoquinoline and an isoquinoline alkaloid. It is functionally related to a cephaeline. It is a conjugate base of an emetine(2+). It derives from a hydride of an emetan.
Emetine is a natural product found in Alangium salviifolium, Hedera helix, and other organisms with data available.
Emetine Hydrochloride is the chloride salt of a white crystalline bitter alkaloid isolated from the root of the plant Psychotria Ipecacuanha (ipecac root) and other plants with antiemetic and anthelminthic properties. Emetine inhibits protein synthesis in eukaryotic (but not prokaryotic) cells by irreversibly blocking ribosome movement along the mRNA strand and inhibits DNA replication in the early S phase of the cell cycle. (NCI04)
The principal alkaloid of ipecac, from the ground roots of Uragoga (or Cephaelis) ipecacuanha or U. acuminata, of the Rubiaceae. It is used as an amebicide in many different preparations and may cause serious cardiac, hepatic, or renal damage and violent diarrhea and vomiting. Emetine inhibits protein synthesis in EUKARYOTIC CELLS but not PROKARYOTIC CELLS.
Brand Name: Vulcanchem
CAS No.: 483-18-1
VCID: VC0527066
InChI: InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1
SMILES: CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC
Molecular Formula: C29H40N2O4
Molecular Weight: 480.6 g/mol

Emetine

CAS No.: 483-18-1

Cat. No.: VC0527066

Molecular Formula: C29H40N2O4

Molecular Weight: 480.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Emetine - 483-18-1

CAS No. 483-18-1
Molecular Formula C29H40N2O4
Molecular Weight 480.6 g/mol
IUPAC Name (2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
Standard InChI InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1
Standard InChI Key AUVVAXYIELKVAI-CKBKHPSWSA-N
Isomeric SMILES CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC
SMILES CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC
Canonical SMILES CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC
Appearance Solid powder
Colorform WHITE AMORPHOUS POWDER
Melting Point 74 °C

Chemical Profile and Synthesis

Structural Characteristics

Emetine’s structure comprises a benzoquinolizine core linked to a tetrahydroisoquinoline moiety, with methoxy groups at positions 6', 7', 10, and 11. This arrangement contributes to its interactions with cellular targets such as hypoxia-inducible factors (HIFs) and Rho-associated kinases (ROCKs) . The compound’s stereochemistry is critical for its activity, as evidenced by synthetic studies focusing on enantioselective synthesis .

Table 1: Key Chemical Properties of Emetine

PropertyValue
Molecular FormulaC29H40N2O4\text{C}_{29}\text{H}_{40}\text{N}_{2}\text{O}_{4}
CAS Registry Number483-18-1
Molecular Weight480.649 g/mol
IUPAC Name(1R)-1-{[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-yl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Pharmacological Mechanisms of Action

Inhibition of Hypoxia-Inducible Factors (HIFs)

Emetine significantly reduces protein levels of HIF-1α and HIF-2α in PASMCs, key regulators of cellular responses to hypoxia . By downregulating HIFs, emetine disrupts the transcription of pro-proliferative genes such as PDK1 (pyruvate dehydrogenase kinase 1), shifting cellular metabolism from glycolysis to oxidative phosphorylation—a critical step in reversing PAH-associated metabolic reprogramming .

Modulation of RhoA/Rho-Kinase Signaling

The RhoA/ROCK pathway, overactive in PAH, promotes vasoconstriction and PASMC proliferation. Emetine reduces protein levels of RhoA, ROCK1, and ROCK2, thereby inhibiting downstream effectors like cyclophilin A (CyPA) and basigin (Bsg) . This dual action attenuates both cytoskeletal remodeling and inflammatory cytokine secretion, addressing hallmark features of PAH.

Epigenetic Regulation via BRD4 and HSP90

Emetine’s ability to downregulate bromodomain-containing protein 4 (BRD4) and heat shock protein 90 (HSP90) underscores its epigenetic influence. BRD4 drives survivin expression, an antiapoptotic protein, while HSP90 stabilizes oncogenic clients. By targeting these hubs, emetine induces apoptosis and halts cell cycle progression in PASMCs .

ParameterMonocrotaline ModelSugen/Hypoxia Model
RVSP Reduction32%25%
Medial Wall Thickness41%38%
IL-6 Reduction45%50%
Treadmill Distance Increase35%

Comparison to Existing Therapies

Current PAH therapies, such as endothelin receptor antagonists and phosphodiesterase-5 inhibitors, primarily target vasodilation. Emetine’s unique mechanism—targeting PASMC proliferation and inflammation—addresses disease progression rather than symptoms, offering a paradigm shift in treatment .

Broader Therapeutic Applications

Anticancer Activity

Emetine exhibits cytotoxicity against ovarian carcinoma, B-cell lymphoma, and bladder cancer cells at IC50 values ranging from 0.1–1.0 μM . Its inhibition of HSP90 and survivin parallels mechanisms observed in PAH, suggesting broad applicability in oncology.

Antiprotozoal Effects

While beyond this report’s focus, emetine’s historical use against Entamoeba histolytica underscores its versatility. The compound disrupts ribosomal function, inhibiting protein synthesis in parasitic organisms .

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